molecular formula C21H28BrNO B590441 N-(5-Bromopentyl) UR-144 CAS No. 1628690-26-5

N-(5-Bromopentyl) UR-144

Cat. No.: B590441
CAS No.: 1628690-26-5
M. Wt: 390.365
InChI Key: HEWSXAZQMCDEMO-UHFFFAOYSA-N
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Description

N-(5-Bromopentyl) UR-144 is a synthetic cannabinoid, which is a class of compounds designed to mimic the effects of naturally occurring cannabinoids found in cannabis. This compound is a derivative of UR-144, with a bromine atom attached to the terminal carbon of the pentyl chain . It is primarily used in scientific research and forensic applications .

Biochemical Analysis

Biochemical Properties

“N-(5-Bromopentyl) UR-144” preferentially binds the peripheral CB2 receptor over the central CB1 receptor . The nature of these interactions involves the compound’s ability to bind to these receptors, influencing their activity and the biochemical reactions they are involved in .

Cellular Effects

The effects of “this compound” on cells are largely determined by its interaction with cannabinoid receptors. By binding to these receptors, it can influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of “this compound” involves its binding interactions with cannabinoid receptors. This can lead to changes in enzyme activity, potentially inhibiting or activating certain enzymes. It may also influence gene expression .

Dosage Effects in Animal Models

Like other synthetic cannabinoids, it may have threshold effects and could potentially cause toxic or adverse effects at high doses .

Metabolic Pathways

Like other synthetic cannabinoids, it may interact with various enzymes and cofactors, and could potentially influence metabolic flux or metabolite levels .

Transport and Distribution

Like other synthetic cannabinoids, it may interact with various transporters or binding proteins, and could potentially influence its localization or accumulation .

Subcellular Localization

Like other synthetic cannabinoids, it may be directed to specific compartments or organelles by targeting signals or post-translational modifications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-Bromopentyl) UR-144 involves the introduction of a bromine atom to the pentyl chain of UR-144. The general synthetic route includes the following steps:

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and purification techniques like recrystallization and chromatography, would apply.

Chemical Reactions Analysis

Types of Reactions

N-(5-Bromopentyl) UR-144 can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

    Oxidation and Reduction:

Common Reagents and Conditions

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as potassium carbonate (K2CO3).

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield an N-substituted derivative, while oxidation could lead to the formation of a carboxylic acid derivative.

Scientific Research Applications

N-(5-Bromopentyl) UR-144 is primarily used in scientific research to study the effects of synthetic cannabinoids on cannabinoid receptors. It has applications in:

Mechanism of Action

N-(5-Bromopentyl) UR-144 exerts its effects by binding to cannabinoid receptors in the body. It has a higher affinity for the CB2 receptor compared to the CB1 receptor . The binding of the compound to these receptors activates intracellular signaling pathways, leading to various physiological effects. The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(5-Bromopentyl) UR-144 is unique due to the presence of the bromine atom on the pentyl chain, which may influence its binding affinity and activity at cannabinoid receptors. This modification can affect the compound’s pharmacokinetic and pharmacodynamic properties, making it a valuable tool for research.

Properties

IUPAC Name

[1-(5-bromopentyl)indol-3-yl]-(2,2,3,3-tetramethylcyclopropyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28BrNO/c1-20(2)19(21(20,3)4)18(24)16-14-23(13-9-5-8-12-22)17-11-7-6-10-15(16)17/h6-7,10-11,14,19H,5,8-9,12-13H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEWSXAZQMCDEMO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(C1(C)C)C(=O)C2=CN(C3=CC=CC=C32)CCCCCBr)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301014180
Record name N-(5-Bromopentyl) UR-144
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301014180
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

390.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1628690-26-5
Record name N-(5-Bromopentyl) UR-144
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1628690265
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-(5-Bromopentyl) UR-144
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301014180
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(5-BROMOPENTYL) UR-144
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7K5H7NIL5F
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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